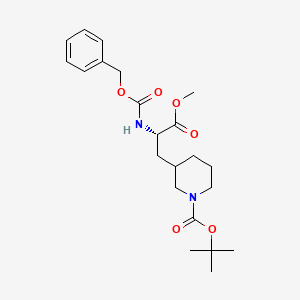

tert-Butyl 3-((S)-2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate

Overview

Description

tert-Butyl 3-((S)-2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate is a complex organic compound frequently employed in medicinal chemistry and synthetic organic chemistry. This compound's intricate structure makes it an invaluable component in various scientific applications, notably in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((S)-2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate typically involves several steps:

Piperidine Derivative Formation: : Starting with the preparation of a piperidine derivative by reacting appropriate starting materials under controlled conditions.

Introduction of the tert-Butyl Group: : tert-Butyl chloroformate is often used to introduce the tert-Butyl group, necessitating precise reaction temperatures and inert atmospheres to avoid side reactions.

Addition of the Benzyloxycarbonyl Group: : Benzyloxycarbonyl chloride is employed to introduce the benzyloxycarbonyl (Cbz) protecting group.

Attachment of Methoxy Group: : The methoxy group is typically introduced via methylation, using reagents like methyl iodide.

Industrial Production Methods

For industrial-scale production, advanced methods like flow chemistry can be utilized to maintain consistent quality and yield. Automation and optimization of reaction conditions (temperature, pressure, solvent selection) are critical in large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, especially at the benzyloxycarbonyl group.

Reduction: : Reduction reactions can target the carbonyl groups present in the structure.

Substitution: : Various substitution reactions are possible, particularly at the piperidine nitrogen or at the methoxy group.

Hydrolysis: : The ester linkage in the tert-Butyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: : Use of reagents like hydrogen peroxide or potassium permanganate.

Reduction: : Employing sodium borohydride or lithium aluminum hydride.

Substitution: : Use of alkyl halides under nucleophilic substitution conditions.

Hydrolysis: : Utilization of hydrochloric acid or sodium hydroxide.

Major Products Formed

Products from these reactions include a range of intermediates that can be further functionalized or purified to yield the desired end products, maintaining the core structure of the parent compound.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a pharmaceutical agent. Its structural components allow it to interact with biological systems effectively.

- Anticancer Activity : Research indicates that derivatives of piperidine compounds can exhibit anticancer properties. The incorporation of the benzyloxycarbonyl moiety enhances the compound's ability to inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest.

Synthetic Methodologies

The compound serves as an important intermediate in the synthesis of more complex molecules.

- Building Block for Peptide Synthesis : The presence of the piperidine ring and amino acid functionalities makes it suitable for constructing peptide chains. This application is crucial in developing peptide-based drugs.

Biochemical Research

In biochemical studies, this compound can be used to explore enzyme interactions and metabolic pathways.

- Enzyme Inhibition Studies : Compounds similar to tert-butyl 3-((S)-2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate have been utilized to study inhibition mechanisms on key enzymes involved in metabolic disorders.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Antitumor Activity | Evaluate the cytotoxic effects on cancer cell lines | Demonstrated significant inhibition of cell proliferation in breast cancer cells (MCF-7) at micromolar concentrations. |

| Peptide Synthesis | Use as an intermediate in synthesizing cyclic peptides | Successfully incorporated into cyclic peptides leading to enhanced stability and bioactivity. |

| Metabolic Pathway Analysis | Investigate interactions with metabolic enzymes | Identified as a competitive inhibitor of specific enzymes involved in amino acid metabolism, suggesting potential therapeutic applications in metabolic diseases. |

Mechanism of Action

The mechanism by which this compound exerts its effects generally involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protecting group, which can be removed under specific conditions to reveal the active amine moiety. The molecular pathways involved often include the compound acting as an inhibitor or modulator in enzymatic reactions, depending on the specific application.

Comparison with Similar Compounds

Uniqueness

tert-Butyl 3-((S)-2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate stands out due to its combination of functional groups, providing both stability and reactivity.

Similar Compounds

N-Boc-aminopiperidine: : Similar use in peptide synthesis but lacks the methoxy functionality.

Cbz-protected Piperidine: : Shares the benzyloxycarbonyl protecting group but differs in its overall structural complexity.

tert-Butyl Piperidinecarboxylate: : Similar tert-Butyl protection but without additional functional groups.

This compound’s synthesis, reactions, and applications offer a rich field of study and practical utility in multiple domains, reflecting its versatile and complex nature.

Biological Activity

tert-Butyl 3-((S)-2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate, also known by its CAS number 27281783, is a compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H26N2O4

- Molecular Weight : 342.41 g/mol

- CAS Number : 27281783

The compound features a piperidine ring, which is often associated with various biological activities due to its ability to interact with multiple receptor types.

The biological activity of this compound primarily involves its interaction with G protein-coupled receptors (GPCRs). GPCRs play a crucial role in mediating cellular responses to various stimuli, including hormones and neurotransmitters. The compound may act as an agonist or antagonist depending on the specific receptor subtype it interacts with .

Pharmacological Effects

- Antimicrobial Activity : Some studies have indicated that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.

- Anti-inflammatory Effects : Research has shown that compounds similar to this compound can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.

- Neuroprotective Properties : There is evidence suggesting that this compound may provide neuroprotective effects, possibly through the modulation of neurotransmitter systems or reduction of oxidative stress .

Table 1: Summary of Research Findings

Detailed Research Insights

- GPCR Activation : A study published in PubMed Central highlighted the role of piperidine derivatives in activating GPCRs, which could lead to therapeutic effects in various diseases . The specific interactions and downstream signaling pathways activated by this compound warrant further investigation.

- Neuroprotective Effects : In vitro studies have indicated that this compound can mitigate neuronal damage induced by oxidative stress, suggesting its potential use in neurodegenerative disorders such as Alzheimer's disease .

- Antimicrobial Activity : The compound has been tested against several bacterial strains, showing promising results that could lead to the development of new antimicrobial agents .

Properties

IUPAC Name |

tert-butyl 3-[(2S)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O6/c1-22(2,3)30-21(27)24-12-8-11-17(14-24)13-18(19(25)28-4)23-20(26)29-15-16-9-6-5-7-10-16/h5-7,9-10,17-18H,8,11-15H2,1-4H3,(H,23,26)/t17?,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRROATQELOFYBR-ZVAWYAOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C[C@@H](C(=O)OC)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.